[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester
Overview
Description
Chemical Reactions Analysis
Esters, like “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-pentyl-, 4-fluorophenyl ester”, can undergo various reactions. For instance, they can undergo hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acids and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Esters are polar molecules but do not engage in hydrogen bonding, which affects their boiling points and solubility in water . The specific properties of “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-pentyl-, 4-fluorophenyl ester” are not provided in the search results .Scientific Research Applications
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Application: This compound is synthesized for its potential anti-cancer activity against breast cancer cell lines .
- Method: The synthesis involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .
- Results: Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
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- Application: This compound is used in various coupling reactions, including Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, and others .
- Method: The specific procedures can vary depending on the reaction, but generally involve mixing the reactants in a suitable solvent and heating under reflux .
- Results: The products of these reactions are often biologically active compounds, which can be used in further research .
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- Application: Pentafluorophenyl (PFP) esters are useful for attaching fluorophores such as fluorescein or haptens to primary amines in biomolecules. They also are valuable in laboratory peptide synthesis .
- Method: The specific procedures can vary depending on the reaction, but generally involve mixing the reactants in a suitable solvent and heating under reflux .
- Results: PFP esters produce amide bonds as effectively as succinimidyl esters and various similar agents do, but PFP esters are particularly useful because they are less susceptible to spontaneous hydrolysis during conjugation reactions .
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- Application: This compound is used in various chemical reactions as a reagent .
- Method: It’s often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Results: The outcomes of these reactions can vary greatly depending on the specific reactants and conditions used .
Safety And Hazards
properties
IUPAC Name |
(4-fluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h14-21H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPJOLFAYLVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339703 | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester | |
CAS RN |
88878-50-6 | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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